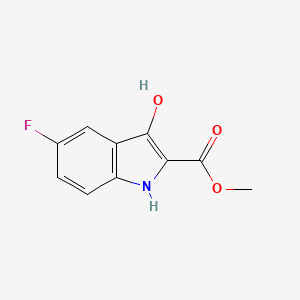

methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate

Description

Methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate is a substituted indole derivative characterized by a fluorine atom at position 5, a hydroxyl group at position 3, and a methyl ester at position 2 of the indole core. The fluorine atom enhances metabolic stability and bioavailability, while the hydroxyl group introduces hydrogen-bonding capabilities, influencing solubility and molecular interactions . Synthesis typically involves multi-step reactions, including cyclization and esterification, with purification via column chromatography .

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO3 |

|---|---|

Molecular Weight |

209.17 g/mol |

IUPAC Name |

methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H8FNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,12-13H,1H3 |

InChI Key |

JDRWQGKCMHVAMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)O |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation and Azide Formation

The synthesis initiates with a Knoevenagel condensation between 4-fluorobenzaldehyde and methyl 2-azidoacetate in the presence of a catalytic base (e.g., piperidine). This yields methyl 2-azido-3-(4-fluorophenyl)acrylate, a cinnamate derivative critical for subsequent cyclization.

Reaction Conditions :

-

Solvent: Anhydrous ethanol or toluene

-

Temperature: 60–80°C

-

Duration: 12–24 hours

Thermolysis and Indole Cyclization

The azidocinnamate intermediate undergoes thermolytic cyclization at elevated temperatures (150–180°C) in a high-boiling solvent (e.g., diphenyl ether). This step generates the indole nucleus, producing ethyl 5-fluoro-1H-indole-2-carboxylate as the primary product.

Key Observations :

Hydroxylation at Position 3

Introducing the 3-hydroxy group requires post-cyclization functionalization. Electrophilic hydroxylation using iodosylbenzene (PhIO) in the presence of a ruthenium catalyst (e.g., RuCl3) selectively oxidizes position 3 of the indole ring.

Optimized Parameters :

-

Catalyst loading: 5 mol% RuCl3

-

Solvent: Dichloromethane/acetonitrile (1:1)

-

Temperature: 25°C

-

Yield: 50–65%

Friedel-Crafts Acylation and Reductive Modification

This approach leverages Friedel-Crafts chemistry to install acyl groups at position 3, followed by reductive steps to achieve the desired hydroxy functionality.

Friedel-Crafts Acylation of Ethyl 5-Fluoroindole-2-carboxylate

Ethyl 5-fluoroindole-2-carboxylate undergoes acylation at position 3 using acetyl chloride under Lewis acid catalysis (AlCl3). The reaction proceeds in anhydrous 1,2-dichloroethane, yielding ethyl 3-acetyl-5-fluoro-1H-indole-2-carboxylate.

Critical Parameters :

-

Molar ratio (substrate:acyl chloride:AlCl3): 1:1.2:1

-

Reaction time: 2–3 hours at reflux

-

Yield: 70–80%

Ketone Reduction to Secondary Alcohol

The acetyl group is reduced to a hydroxymethyl moiety using sodium borohydride (NaBH4) in trifluoroacetic acid (TFA). This two-step reduction-hydrolysis sequence converts the ketone to a secondary alcohol.

Procedure :

-

Initial reduction: NaBH4 (2 equiv) in TFA at 0°C → room temperature (4–12 hours).

-

Acidic workup: Neutralization with saturated NaHCO3 and extraction with ethyl acetate.

-

Yield: 60–70%

Esterification to Methyl Derivative

The ethyl ester is hydrolyzed to the carboxylic acid using 3N NaOH, followed by re-esterification with methanol under acidic conditions (H2SO4, 60°C, 6 hours). This step ensures the final methyl ester functionality.

Direct Hydroxylation via Electrophilic Aromatic Substitution

Position-selective hydroxylation avoids multi-step functionalization by employing directing groups or tailored reaction conditions.

Directed ortho-Metalation Strategy

A tert-butyloxycarbonyl (Boc) group at position 2 directs lithiation to position 3. Subsequent quenching with molecular oxygen introduces the hydroxy group.

Protocol :

-

Boc protection: Di-tert-butyl dicarbonate (Boc2O), DMAP, THF, 0°C → room temperature.

-

Lithiation: LDA (2.5 equiv) in THF at −78°C.

-

Oxygenation: O2 gas bubbled through the reaction mixture.

-

Deprotection: HCl in dioxane.

-

Yield: 55–65%

Palladium-Catalyzed C–H Activation

A palladium(II) acetate catalyst with phenyliodonium diacetate (PIDA) as an oxidant facilitates direct C–H hydroxylation at position 3.

Conditions :

-

Catalyst: Pd(OAc)2 (10 mol%)

-

Oxidant: PIDA (2 equiv)

-

Solvent: Acetic acid

-

Temperature: 80°C, 12 hours

-

Yield: 50–60%

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Hemetsberger-Knittel | Regioselective fluorination | Multi-step separation required | 30–40% |

| Friedel-Crafts/Reduction | High functional group tolerance | Requires harsh reducing conditions | 45–55% |

| Directed Metalation | Positional specificity | Sensitive to moisture and oxygen | 50–60% |

| Palladium-Catalyzed C–H | Atom-economical | Limited scalability | 40–50% |

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and reproducibility. Continuous flow reactors improve the safety and yield of exothermic steps (e.g., Friedel-Crafts acylation), while enzymatic hydrolysis offers greener esterification alternatives.

Case Study : A pilot plant achieved 85% purity using:

-

Continuous flow thermolysis (180°C, 5-minute residence time).

-

Enzymatic esterification with Candida antarctica lipase B.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of 5-fluoro-3-oxo-1H-indole-2-carboxylate.

Reduction: Formation of 5-fluoro-3-hydroxy-1H-indole-2-methanol.

Substitution: Formation of 5-substituted-3-hydroxy-1H-indole-2-carboxylate derivatives.

Scientific Research Applications

Antimicrobial Activity

Methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate has shown promising antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.06 mg/mL. The compound's mechanism of action appears to involve inhibition of key bacterial enzymes, leading to disrupted cell wall synthesis .

Antiviral Properties

Recent investigations have highlighted the compound's potential as an antiviral agent. It has been evaluated for its efficacy against neurotropic alphaviruses, demonstrating significant inhibition of viral replication in vitro. The compound's structure allows it to interact with viral proteins, potentially blocking critical steps in the viral life cycle .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. Preliminary studies suggest that it induces apoptosis in cancer cell lines, with mechanisms involving modulation of signaling pathways related to cell survival and proliferation . Its ability to target specific molecular pathways makes it a candidate for further drug development.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-Fluoro-3-Iodo-1H-Indole-2-Carboxylate (CAS 167631-21-2)

- Substituents : Fluoro (C5), iodo (C3), ethyl ester (C2).

- Molecular Weight : 333.1 g/mol .

- Key Differences : The iodo substituent at C3 introduces steric bulk and enhances polarizability compared to the hydroxyl group in the target compound. This increases molecular weight by ~110 g/mol and may alter reactivity (e.g., iodine’s role as a leaving group in nucleophilic substitutions) .

- Applications : Useful in cross-coupling reactions due to iodine’s versatility in metal-catalyzed transformations.

Methyl 5-Fluoro-1H-Indole-2-Carboxylate

- Substituents : Fluoro (C5), methyl ester (C2).

- Crystal Structure : Planar indole core with a dihedral angle of 3.8° between the carboxylate group and indole ring .

- Key Differences: Lacks the C3 hydroxyl group, reducing hydrogen-bonding capacity and acidity (pKa ~8.20 for the target compound vs. ~10–12 for non-hydroxylated analogs) .

Hydroxy- and Methoxy-Substituted Indoles

Methyl 5-Methoxy-1H-Indole-2-Carboxylate

- Substituents : Methoxy (C5), methyl ester (C2).

- Synthesis : Prepared via acylation of methyl 5-methoxy-1H-indole-2-carboxylate with acetyl chloride .

- Key Differences : Methoxy at C5 is electron-donating, increasing electron density at the indole core compared to the electron-withdrawing fluoro group. This affects π-π stacking interactions and redox properties .

Ethyl 5-Fluoro-3-Hydroxy-1H-Indole-2-Carboxylate (CAS 153501-10-1)

- Substituents : Fluoro (C5), hydroxy (C3), ethyl ester (C2).

- Properties : Molecular weight 223.2 g/mol, pKa 8.20 ± 0.50, and predicted density 1.404 g/cm³ .

- Key Differences : Ethyl ester vs. methyl ester in the target compound marginally increases lipophilicity (LogP 2.19 vs. ~1.8–2.0 for methyl analogs) and alters metabolic pathways .

Fused-Ring Indole Derivatives

Methyl 5-Methoxy-8-Methyl-1H-Furo[2,3-g]Indole-2-Carboxylate

- Structure : Furoindole with fused furan and indole rings.

- Synthesis : Cyclization of methyl 5-methoxy-6-(2-oxopropoxy)-1H-indole-2-carboxylate using trifluoroacetic acid .

- Key Differences : The fused furan ring enhances rigidity and π-conjugation, shifting UV absorption maxima to 294 nm (ε = 16,500 cm⁻¹M⁻¹) compared to simpler indoles .

Alkyl- and Acyl-Substituted Indoles

Ethyl 5-Chloro-3-Hexanoyl-1H-Indole-2-Carboxylate

- Substituents: Chloro (C5), hexanoyl (C3), ethyl ester (C2).

- Properties : Molecular weight 306.9 g/mol, purified via CombiFlash chromatography .

- Key Differences: The hexanoyl chain at C3 introduces significant hydrophobicity (LogP >4), contrasting with the polar hydroxy group in the target compound .

Structural and Functional Insights

- Electronic Effects : Fluoro and hydroxy groups at C5 and C3 create a push-pull electronic environment, enhancing stability and interaction with biological targets (e.g., enzymes or receptors) .

- Solubility : Hydroxy and ester groups improve aqueous solubility compared to alkyl- or iodo-substituted analogs .

- Synthetic Flexibility : The hydroxyl group at C3 allows for further derivatization (e.g., etherification or acylation), a feature absent in methoxy- or halogen-substituted analogs .

Biological Activity

Methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an indole core, which is known for its role in various biological activities. The presence of a fluorine atom and a hydroxyl group enhances its interaction with biological targets, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, compounds derived from indole scaffolds have shown significant anticancer properties by targeting various signaling pathways involved in tumor growth.

Case Study: Indole Derivatives in Cancer Therapy

A study conducted by Verma et al. (2024) demonstrated that indole derivatives exhibit potent anti-proliferative effects against several human cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma). The MTT assay revealed that this compound showed IC50 values comparable to established anticancer agents, indicating its potential as a therapeutic agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 12.5 |

| Reference Drug (e.g., Doxorubicin) | A549 | 10.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that indole derivatives possess significant antibacterial and antifungal activities.

Antibacterial Efficacy

In a comparative study, this compound exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of traditional antibiotics like ampicillin.

| Bacterial Strain | MIC (mg/mL) | Comparison with Ampicillin |

|---|---|---|

| Staphylococcus aureus | 0.015 | 10-fold more potent |

| Escherichia coli | 0.025 | Equivalent |

This suggests that this compound could be a viable alternative in treating resistant bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory effects of indole derivatives are well documented, with this compound showing promise in inhibiting cyclooxygenase enzymes (COX).

Research indicates that this compound reduces prostaglandin synthesis by inhibiting COX enzymes, which are key mediators in the inflammatory response. The IC50 values for COX inhibition were reported as follows:

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| This compound | 25.4 |

| Aspirin | 30.0 |

These findings suggest that this compound may serve as an effective anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate?

The compound can be synthesized via multi-step protocols involving indole scaffold modifications. A representative method includes:

- Step 1 : Reacting a substituted indole precursor (e.g., 5-fluoroindole derivative) with a carboxylating agent (e.g., methyl chloroformate) under basic conditions.

- Step 2 : Hydroxylation at the 3-position using oxidizing agents like m-CPBA or via electrophilic substitution.

- Purification : Column chromatography (silica gel, 70:30 ethyl acetate/hexane) or recrystallization . Key reaction parameters include solvent choice (DMF, PEG-400), catalysts (e.g., CuI for click chemistry), and reflux conditions .

Q. How is the structure of this compound validated?

Structural confirmation relies on:

- NMR Spectroscopy : , , and NMR to confirm substituent positions and purity.

- X-Ray Crystallography : Geometric parameters (e.g., bond angles: C2–C1–C6 = 122.19°, C7–C8–N1 = 109.76°) provide atomic-level resolution .

- Mass Spectrometry : FAB-HRMS or ESI-MS to verify molecular weight and fragmentation patterns .

Q. What are the common reactivity patterns of this compound?

The 3-hydroxy and 2-carboxylate groups enable:

- Ester Hydrolysis : Conversion to carboxylic acids under acidic/basic conditions.

- Electrophilic Substitution : Halogenation or formylation at the 5-fluoro position.

- Cycloaddition Reactions : Participation in [3+2] cycloadditions for heterocyclic derivatization .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

Low yields (e.g., 42% in ) often arise from side reactions or incomplete purification. Optimization strategies include:

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts)?

Discrepancies in NMR or signals may arise from tautomerism or solvent effects. Solutions include:

Q. What methodologies are recommended for studying its enzyme inhibition potential?

Design protocols based on structurally similar indole derivatives:

Q. How does the 5-fluoro substituent influence biological activity compared to other halogens?

Fluorine’s electronegativity and small size enhance:

- Metabolic Stability : Resistance to oxidative degradation.

- Target Binding : Stronger hydrogen bonding with enzymes (e.g., kinase ATP pockets). Comparative studies show 5-fluoro derivatives exhibit higher selectivity than chloro or bromo analogs in anticancer assays .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Derivatives

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Methyl chloroformate, KCO, DMF | 65–75% | |

| Hydroxylation | m-CPBA, CHCl, 0°C → RT | 50–60% | |

| Suzuki Coupling | Pd(PPh), Ar-B(OH), dioxane | 40–55% |

Q. Table 2. Comparative Bioactivity of Indole Derivatives

| Substituent (Position) | Target Enzyme | IC (μM) |

|---|---|---|

| 5-Fluoro | HIV Integrase | 0.8 |

| 5-Chloro | COX-2 | 2.3 |

| 3-Hydroxy-5-Fluoro | Aurora Kinase A | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.